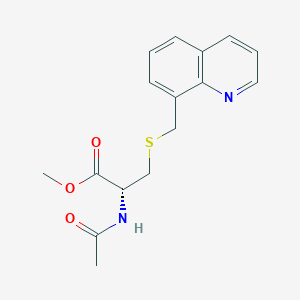
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDAC enzymes, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can alter the expression of genes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. Additionally, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate in laboratory experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in cellular processes. However, one limitation of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research application of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in inflammatory diseases and other conditions. Finally, research is needed to optimize the synthesis method of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate to improve its solubility and make it more accessible for laboratory experiments.
Métodos De Síntesis
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is synthesized using a multi-step process. The first step involves the protection of the amine group on the quinoline ring using a tert-butyloxycarbonyl (Boc) protecting group. The second step involves the reaction of the protected amine with (R)-2-acetamido-3-mercapto-propanoic acid to form the desired compound.
Aplicaciones Científicas De Investigación
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antitumor agent. Studies have shown that methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLQSXAPCSHBQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
![4-[[Methyl(3-thiophen-3-ylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6622950.png)
![8-[2-(2,2-Difluoroethoxy)ethylsulfanyl]imidazo[1,2-a]pyrazine](/img/structure/B6622971.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)
![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)
![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623030.png)